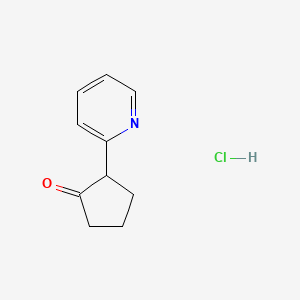
2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride is an organic compound with the molecular formula C₁₀H₁₂ClNO. It is a derivative of cyclopentanone, where a pyridin-2-yl group is attached to the second carbon of the cyclopentanone ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride typically involves the following steps:
Formation of the Cyclopentanone Intermediate: Cyclopentanone is reacted with a suitable pyridine derivative under controlled conditions.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
A common synthetic route involves the reaction of cyclopentanone with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cyclopentanone and 2-bromopyridine are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or distillation.
Conversion to Hydrochloride: The purified product is treated with hydrochloric acid to obtain the hydrochloride salt, which is then dried and packaged for distribution.
化学反応の分析
Types of Reactions
2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The pyridinyl group can facilitate binding to specific sites, while the cyclopentanone moiety can undergo metabolic transformations, leading to active metabolites.
類似化合物との比較
Similar Compounds
- 2-(Pyridin-2-yl)cyclohexan-1-one hydrochloride
- 2-(Pyridin-3-yl)cyclopentan-1-one hydrochloride
- 2-(Pyridin-4-yl)cyclopentan-1-one hydrochloride
Uniqueness
2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C10H12ClNO |
|---|---|
分子量 |
197.66 g/mol |
IUPAC名 |
2-pyridin-2-ylcyclopentan-1-one;hydrochloride |
InChI |
InChI=1S/C10H11NO.ClH/c12-10-6-3-4-8(10)9-5-1-2-7-11-9;/h1-2,5,7-8H,3-4,6H2;1H |
InChIキー |
CGAOZFACCISPAR-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)C1)C2=CC=CC=N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


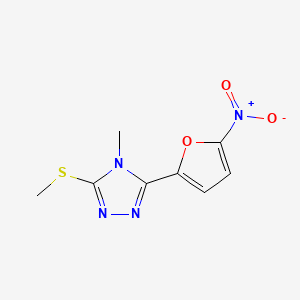
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12001570.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12001574.png)
![[2-(4-Bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B12001580.png)

![ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B12001590.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001591.png)
![Ethyl (2E)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12001598.png)
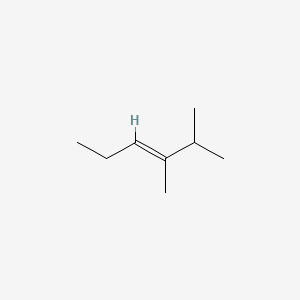
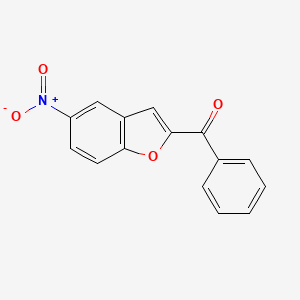
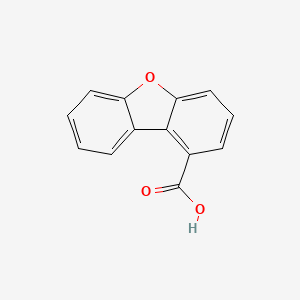
![Diethyl acetamido[(2-methylphenyl)methyl]propanedioate](/img/structure/B12001619.png)


